molecular formula C19H13BrN2O B009150 1-(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone CAS No. 108335-04-2

1-(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone

Cat. No.: B009150
CAS No.: 108335-04-2
M. Wt: 365.2 g/mol
InChI Key: OYTXGTJRWYPFKO-UHFFFAOYSA-N
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Description

Eudistomine S is a β-carboline derivative isolated from marine tunicates, specifically from the family Ascidiacea. These compounds are known for their unique structures and significant biological activities, including cytotoxic, antitumor, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eudistomine S typically involves the Pictet-Spengler reaction, which is an acid-catalyzed cyclization of tryptamines with aldehydes or ketones. This reaction forms the β-carboline core structure. The specific conditions for synthesizing Eudistomine S include using bromo-substituted tryptamines and phenylglyoxals as key intermediates .

Industrial Production Methods

Industrial production of Eudistomine S is not well-documented due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Eudistomine S undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while substitution can introduce halogenated derivatives .

Scientific Research Applications

Eudistomine S has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying β-carboline chemistry and developing new synthetic methodologies.

    Biology: Investigated for its cytotoxic effects on various cell lines, including cancer cells.

    Medicine: Explored for its potential antitumor and antiviral properties, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of Eudistomine S involves its interaction with cellular targets, such as ribosomal subunits. By binding to the 40S or 80S ribosomal subunits, Eudistomine S inhibits protein translation, leading to cell death. This mechanism is responsible for its cytotoxic, antitumor, and antiviral properties .

Comparison with Similar Compounds

Similar Compounds

Eudistomine S is part of a larger family of β-carboline derivatives, including:

  • Eudistomine C
  • Eudistomine U
  • Isoeudistomine U

Uniqueness

Eudistomine S is unique due to its specific substitution pattern and the presence of bromo-substituted groups, which are characteristic of marine natural products.

Properties

CAS No.

108335-04-2

Molecular Formula

C19H13BrN2O

Molecular Weight

365.2 g/mol

IUPAC Name

1-(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone

InChI

InChI=1S/C19H13BrN2O/c20-13-6-7-16-15(11-13)14-8-9-21-19(18(14)22-16)17(23)10-12-4-2-1-3-5-12/h1-9,11,22H,10H2

InChI Key

OYTXGTJRWYPFKO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=C3C=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=C3C=C(C=C4)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone
Reactant of Route 2
Reactant of Route 2
1-(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone
Reactant of Route 3
Reactant of Route 3
1-(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone
Reactant of Route 4
Reactant of Route 4
1-(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone
Reactant of Route 5
Reactant of Route 5
1-(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone
Reactant of Route 6
1-(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone

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